molecular formula C15H13ClN4O2 B4148898 2-(4-Nitrophenyl)-4-phenylpyrazol-3-amine;hydrochloride

2-(4-Nitrophenyl)-4-phenylpyrazol-3-amine;hydrochloride

Cat. No.: B4148898
M. Wt: 316.74 g/mol
InChI Key: JEODCEJFHBDXLZ-UHFFFAOYSA-N
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Description

2-(4-Nitrophenyl)-4-phenylpyrazol-3-amine;hydrochloride is an organic compound that belongs to the class of pyrazoles It is characterized by the presence of a nitrophenyl group and a phenyl group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Nitrophenyl)-4-phenylpyrazol-3-amine;hydrochloride typically involves the reaction of 4-nitrophenylhydrazine with a suitable phenyl-substituted ketone under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then cyclizes to form the pyrazole ring. The hydrochloride salt is obtained by treating the free base with hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Nitrophenyl)-4-phenylpyrazol-3-amine;hydrochloride can undergo several types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.

    Oxidation: The phenyl groups can undergo oxidation reactions to form various oxidized derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 1-(4-aminophenyl)-4-phenyl-1H-pyrazol-5-amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized phenyl derivatives.

Scientific Research Applications

2-(4-Nitrophenyl)-4-phenylpyrazol-3-amine;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Nitrophenyl)-4-phenylpyrazol-3-amine;hydrochloride is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. The nitrophenyl group may interact with cellular proteins and enzymes, leading to the inhibition of their activity. Additionally, the compound may induce oxidative stress in cells, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-nitrophenylhydrazine: A related compound with similar structural features but lacking the pyrazole ring.

    1-phenyl-3-methyl-5-pyrazolone: Another pyrazole derivative with different substituents on the pyrazole ring.

    4-nitrophenylhydrazone derivatives: Compounds with similar nitrophenyl and hydrazone functionalities.

Uniqueness

2-(4-Nitrophenyl)-4-phenylpyrazol-3-amine;hydrochloride is unique due to the combination of the nitrophenyl and phenyl groups attached to the pyrazole ring This structural arrangement imparts specific chemical and biological properties that distinguish it from other similar compounds

Properties

IUPAC Name

2-(4-nitrophenyl)-4-phenylpyrazol-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O2.ClH/c16-15-14(11-4-2-1-3-5-11)10-17-18(15)12-6-8-13(9-7-12)19(20)21;/h1-10H,16H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEODCEJFHBDXLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N(N=C2)C3=CC=C(C=C3)[N+](=O)[O-])N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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